molecular formula C15H22O3 B12326039 1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one

1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one

Cat. No.: B12326039
M. Wt: 250.33 g/mol
InChI Key: GTHJHHZMCSHKDZ-UHFFFAOYSA-N
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Description

1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one is a complex organic compound belonging to the class of germacrane sesquiterpenoids. These compounds are characterized by a cyclodecane ring substituted with an isopropyl and two methyl groups . The molecular formula of this compound is C15H22O3, and it has a molecular weight of 250.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, ensuring cost-effectiveness, safety, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one involves interactions with specific molecular targets and pathways. As a sesquiterpenoid, it may interact with enzymes and receptors, modulating various biological processes. The exact molecular targets and pathways are still under investigation, but its effects are likely mediated through modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one is unique due to its specific cyclodecane ring structure with an isopropyl and two methyl groups. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other sesquiterpenoids.

Biological Activity

1,6-Dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one, also known by its IUPAC name, is a complex organic compound belonging to the class of sesquiterpenes. Its unique bicyclic structure incorporates multiple functional groups that suggest potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C15H22O3
  • Molecular Weight : 250.33 g/mol
  • Structural Features : The compound features a dioxatricyclo framework with methyl and isopropyl substituents that may influence its reactivity and interactions with biological systems.

Synthesis Methods

The synthesis of 1,6-dimethyl-9-propan-2-ylidene involves several steps:

  • Starting Materials : Typically initiated from simpler organic compounds.
  • Epoxidation : Germacrene can undergo epoxidation using m-chloroperbenzoic acid (m-CPBA) to introduce epoxy groups.
  • Cyclization Reactions : Further cyclization reactions are employed to achieve the desired diepoxy structure.

Antimicrobial Properties

Research indicates that compounds structurally similar to 1,6-dimethyl-9-propan-2-ylidene exhibit significant antimicrobial activity. For instance:

  • Case Study : A study on related sesquiterpenes demonstrated their effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's interaction with biological macromolecules may confer anti-inflammatory properties:

  • Mechanism of Action : The epoxy groups in the structure can react with nucleophiles in biological systems, potentially modulating inflammatory pathways .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the compound's effects on cancer cell lines:

  • Findings : Preliminary studies suggest that 1,6-dimethyl-9-propan-2-ylidene may inhibit the proliferation of certain cancer cells, although further research is needed to confirm these effects and elucidate mechanisms .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Germacrene DC15H24Lacks epoxy groups; known for its aromatic properties
Caryophyllene OxideC15H24OContains an epoxy group; recognized for anti-inflammatory properties
4,11-Dimethyl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-7-olC15H26O4Hydroxyl functional group at a different position

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one

InChI

InChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3

InChI Key

GTHJHHZMCSHKDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC2C(O2)(CCC3C(O3)(CC1=O)C)C)C

Origin of Product

United States

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